Guanine N1 + N2 Dual‑Site Modification vs. Single‑Atom Probes DMS and CMCT
Among the standard chemical probes for RNA secondary structure, only kethoxal (the hydrate form of 3‑ethoxy‑2‑oxobutyraldehyde) simultaneously modifies the N1 and N2 positions of guanine, both located on the Watson–Crick base‑pairing face [1]. By contrast, dimethyl sulfate (DMS) methylates N1 of adenine and N3 of cytosine, while CMCT (1‑cyclohexyl‑3‑(2‑morpholinoethyl)carbodiimide metho‑p‑toluenesulfonate) modifies N1 of guanine and N3 of uracil [2]. This dual‑site reactivity means a single kethoxal experiment can report on guanine solvent accessibility with information content that requires a combination of DMS and CMCT to achieve for other nucleobases. In primer‑extension assays, kethoxal‑modified guanines produce reverse‑transcription stops that are readily distinguishable from those generated by DMS or CMCT, enabling unambiguous assignment of single‑stranded G residues in mixed‑probe workflows [3].
DMS: N1‑A/N3‑C only; CMCT: N1‑G/N3‑U only. 2‑point G readout vs. 1‑point.
| Evidence Dimension | Nucleobase atom modification specificity |
|---|---|
| Target Compound Data | Modifies N1 and N2 of guanine (two positions on Watson–Crick face) |
| Comparator Or Baseline | DMS: N1-A / N3-C only; CMCT: N1-G / N3-U only |
| Quantified Difference | Target compound provides 2‑point G readout vs. 1‑point for each comparator; complementary information equivalent to 2 separate reagents. |
| Conditions | In vitro RNA probing; modification detected by reverse transcription stop or mass spectrometry; standardized in Methods Mol. Biol. 1086 (2014). |
Why This Matters
Procuring 3‑ethoxy‑2‑oxobutyraldehyde yields a single‑reagent solution for guanine accessibility mapping that would otherwise require pairing DMS with CMCT, reducing workflow complexity and cost while improving guanine assignment confidence.
- [1] Sachsenmaier N, Handl S, Debeljak F, Waldsich C. Mapping RNA Structure In Vitro Using Nucleobase-Specific Probes. Methods Mol Biol. 2014;1086:79-94. doi:10.1007/978-1-62703-667-2_5 View Source
- [2] Table 3. Specificity of chemical probes for RNA structure mapping. PMC6819252. https://pmc.ncbi.nlm.nih.gov/articles/PMC6819252/table/T3/ View Source
- [3] Kethoxal – MeSH Supplementary Concept. National Library of Medicine. https://www.ncbi.nlm.nih.gov/mesh/?term=kethoxal View Source
